N-(5-Nitroquinolin-8-yl)benzamide
Description
Structure
3D Structure
Properties
CAS No. |
62802-76-0 |
|---|---|
Molecular Formula |
C16H11N3O3 |
Molecular Weight |
293.28 g/mol |
IUPAC Name |
N-(5-nitroquinolin-8-yl)benzamide |
InChI |
InChI=1S/C16H11N3O3/c20-16(11-5-2-1-3-6-11)18-13-8-9-14(19(21)22)12-7-4-10-17-15(12)13/h1-10H,(H,18,20) |
InChI Key |
FOCFUMYRHQPLRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of N 5 Nitroquinolin 8 Yl Benzamide
Direct Synthesis Approaches
Direct synthesis methods offer an efficient route to N-(5-nitroquinolin-8-yl)benzamide by directly functionalizing the C-H bond of the quinoline (B57606) core. These approaches are advantageous as they often streamline the synthetic sequence, avoiding the need for pre-functionalized starting materials.
Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline (B160924) Amides for this compound Synthesis
A notable advancement in the synthesis of this compound involves the use of visible-light photocatalysis. mdpi.comresearchgate.netdntb.gov.ua This green and efficient method facilitates the direct C5-H nitration of 8-aminoquinoline amides. mdpi.comresearchgate.net The reaction proceeds under mild conditions, utilizing a household light bulb as the light source and an organic photosensitizer. mdpi.comresearchgate.netdntb.gov.ua
This transformation is believed to involve the formation of a chelated complex between the 8-aminoquinoline substrate and a copper salt, which is crucial for the remote C-H nitration. mdpi.com The reaction is thought to proceed through radical steps, as the addition of TEMPO, a radical scavenger, inhibits the formation of the nitrated product. mdpi.com
The efficiency of the visible-light-photocatalyzed C5-H nitration is highly dependent on the optimization of various reaction parameters. Key factors that have been systematically investigated include the choice of catalyst, solvent, and oxidant.
A typical procedure involves the reaction of an 8-aminoquinoline amide with copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O) as the nitro source. mdpi.comresearchgate.netdntb.gov.ua The reaction is catalyzed by an organic photosensitizer, such as Acid Red 94, and utilizes potassium persulfate (K₂S₂O₈) as an oxidant. mdpi.com Dichloroethane (DCE) has been found to be a suitable solvent for this transformation. mdpi.com The reaction is carried out at room temperature under aerobic conditions, irradiated by a simple household light bulb. mdpi.comresearchgate.net
Table 1: Optimization of Reaction Conditions for Visible-Light-Photocatalyzed C5-H Nitration
| Entry | Catalyst (mol%) | Oxidant (equiv) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Acid Red 94 (5) | K₂S₂O₈ (2.5) | DCE | 10 | 82 mdpi.com |
| 2 | None | K₂S₂O₈ (2.5) | DCE | 10 | No Product mdpi.com |
| 3 | Acid Red 94 (5) | None | DCE | 10 | Trace mdpi.com |
| 4 | Acid Red 94 (5) | K₂S₂O₈ (2.5) | CH₃CN | 10 | Lower Yield |
Conditions: N-(quinolin-8-yl)benzamide (0.2 mmol), Cu(NO₃)₂·3H₂O (0.3 mmol), catalyst, oxidant, and solvent (1.5 mL) were stirred under a 26 W household light bulb in air at room temperature.
The versatility of the visible-light-photocatalyzed nitration method has been demonstrated by exploring its substrate scope and tolerance for various functional groups. mdpi.comresearchgate.net The reaction has been shown to be compatible with a range of substituents on the benzamide (B126) ring of the 8-aminoquinoline amide substrate. mdpi.com
Both electron-donating and electron-withdrawing groups on the benzoyl moiety are well-tolerated, although substrates with electron-donating groups tend to give slightly higher yields. mdpi.com For instance, derivatives bearing methyl or methoxy (B1213986) groups on the phenyl ring afford the desired nitrated products in good yields. mdpi.com This broad functional group tolerance underscores the synthetic utility of this methodology for accessing a diverse library of this compound analogs. mdpi.comresearchgate.net A gram-scale reaction has been successfully performed, yielding the nitrated product in 74% yield, highlighting the practical applicability of this method. mdpi.com
Table 2: Substrate Scope of Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides
| Substrate (R group on benzamide) | Product | Yield (%) |
|---|---|---|
| H | This compound | 82 mdpi.com |
| 4-Methyl | N-(4-methylphenyl)(5-nitroquinolin-8-yl)formamide | 79 mdpi.com |
| 4-Methoxy | N-(4-methoxyphenyl)(5-nitroquinolin-8-yl)formamide | 78 mdpi.com |
| 4-Fluoro | N-(4-fluorophenyl)(5-nitroquinolin-8-yl)formamide | 75 mdpi.com |
| 4-Chloro | N-(4-chlorophenyl)(5-nitroquinolin-8-yl)formamide | 72 mdpi.com |
| 4-Trifluoromethyl | N-(4-(trifluoromethyl)phenyl)(5-nitroquinolin-8-yl)formamide | 68 mdpi.com |
Conditions: Substrate (0.2 mmol), Cu(NO₃)₂·3H₂O (0.3 mmol), Acid Red 94 (5 mol%), K₂S₂O₈ (2.5 equiv), DCE (1.5 mL), stirred under a 26 W household light bulb in air at room temperature for 10 h.
Oxidative Nucleophilic Substitution of Hydrogen (SNH) Amidation Routes and Analogous Reactions in Quinoline Systems
Oxidative nucleophilic substitution of hydrogen (SNH) presents another important pathway for the amidation of quinoline systems. mdpi.comnih.govnih.gov This type of reaction involves the direct replacement of a hydrogen atom on the aromatic ring by a nucleophile, followed by an oxidation step to restore aromaticity. mdpi.com In the context of quinoline derivatives, the electron-deficient nature of the ring system makes it susceptible to nucleophilic attack. quimicaorganica.orgquora.com
The position of nucleophilic attack on the quinoline ring can be influenced by reaction conditions. quimicaorganica.orgresearchgate.net Generally, nucleophiles add to the C2 and C4 positions of the quinoline ring. quimicaorganica.orgquora.com However, the presence of a nitro group can direct the substitution to other positions. iust.ac.ir
The reaction conditions, particularly the presence or absence of water, can significantly influence the outcome of SNH amidation reactions in related nitro-substituted azaaromatic systems like 5-nitroisoquinoline (B18046). mdpi.comnih.gov
In anhydrous dimethyl sulfoxide (B87167) (DMSO), the reaction of 5-nitroisoquinoline with amide anions can lead to a mixture of products, including both nitro and nitroso derivatives. mdpi.com However, when the reaction is carried out in the presence of water, the formation of the nitro derivative is favored. mdpi.com For example, the reaction of 5-nitroisoquinoline with 1,1-dialkylurea anions in anhydrous DMSO yields 6-dialkylcarbamoylamino-5-nitrosoisoquinolines, whereas in the presence of water, 8-dialkylcarbamoylamino-5-nitroisoquinolines are formed exclusively. mdpi.com This highlights the critical role of the reaction medium in controlling the regioselectivity and the nature of the final product.
Amide anions are key nucleophiles in SNH reactions. mdpi.comresearchgate.net In liquid ammonia (B1221849), the amide ion can add to the C2 or C4 position of quinoline, with the position of attack being dependent on whether the reaction is under kinetic or thermodynamic control. quimicaorganica.orgresearchgate.net
The interaction of polyfluorinated quinolines with sodium or potassium amide in liquid ammonia results in the addition of the amide anion to the 2-position of the pyridine (B92270) ring. researchgate.net The presence of a nitro group on the quinoline ring generally facilitates nucleophilic attack. iust.ac.ir For instance, the amination of 3-nitroquinoline (B96883) with potassium amide/liquid ammonia and an oxidizing agent occurs exclusively at the 4-position. researchgate.net The nucleophilic substitution of hydrogen in nitroquinolines by amide anions provides a direct route to amino-nitroquinoline derivatives. nih.gov
Evaluation of Novel Catalytic Systems in this compound Synthesis
The development of novel catalytic systems has provided efficient and direct pathways for the synthesis of this compound. A significant advancement is the use of visible-light photocatalysis for the C5-H nitration of N-(quinolin-8-yl)benzamide. mdpi.com This method offers a direct route to the target molecule under mild conditions.
Researchers have optimized reaction parameters, investigating various catalysts, solvents, and oxidants. The most effective system identified involves using Eosin B as a photoredox catalyst, copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) as the nitrating agent, and potassium persulfate (K₂S₂O₈) as an oxidant. mdpi.com The reaction is typically performed in 1,2-dichloroethane (B1671644) (DCE) at room temperature under an air atmosphere. mdpi.com This photocatalytic approach successfully yields this compound in high percentages, demonstrating excellent regioselectivity for the C5 position of the quinoline ring. mdpi.com The reaction exhibits good tolerance for various functional groups on the benzamide moiety. mdpi.com
| Parameter | Reagent/Condition | Role |
|---|---|---|
| Starting Material | N-(quinolin-8-yl)benzamide | Substrate |
| Catalyst | Eosin B | Photoredox catalyst |
| Nitrating Agent | Cu(NO₃)₂·3H₂O | Nitro group source |
| Oxidant | K₂S₂O₈ | Oxidizing agent |
| Solvent | 1,2-Dichloroethane (DCE) | Reaction medium |
| Temperature | Room Temperature | Reaction condition |
| Atmosphere | Air | Reaction environment |
| Yield | 82% | Product yield for this compound |
Precursor-Based Synthetic Strategies
The synthesis of this compound is heavily reliant on strategies involving key precursors, primarily derivatives of 8-aminoquinoline and various nitroquinoline intermediates.
Derivatization from 8-Aminoquinoline and Substituted Benzamides
A common and versatile method for synthesizing this compound involves the acylation of a pre-functionalized quinoline precursor. This strategy hinges on the reaction between 5-nitro-8-aminoquinoline and a benzoyl derivative, typically benzoyl chloride. The core of this approach is the formation of an amide bond.
The required precursor, 5-nitro-8-aminoquinoline, can be synthesized, although the direct nitration of 8-aminoquinoline can lead to mixtures of isomers. The general procedure for the subsequent amidation involves dissolving 5-nitro-8-aminoquinoline in a suitable anhydrous solvent, often in the presence of a base like triethylamine (B128534) or pyridine to neutralize the hydrochloric acid byproduct formed when using benzoyl chloride. nanobioletters.com
The versatility of this method is demonstrated by the wide range of substituted benzamides that can be synthesized by reacting 8-aminoquinoline with various substituted benzoyl chlorides. researchgate.net While the direct synthesis of the title compound via this route starts with the nitrated 8-aminoquinoline, the general applicability is well-established for creating a library of N-(quinolin-8-yl)benzamide derivatives. nih.govnih.govnih.gov For instance, reacting 8-aminoquinoline with nitro-substituted benzoyl chlorides (e.g., 3-nitrobenzoyl chloride or 4-nitrobenzoyl chloride) yields the corresponding nitro-N-(8-quinolyl)benzamide isomers. nih.govnih.gov
| Amine Precursor | Acylating Agent | Coupling/Reaction Condition | Product | Reference |
|---|---|---|---|---|
| 8-Aminoquinoline | Benzoyl chloride | Base (e.g., pyridine) in CH₂Cl₂ | N-(Quinolin-8-yl)benzamide | nanobioletters.com |
| 8-Aminoquinoline | 3-Nitrobenzoyl chloride | Base in solvent | 3-Nitro-N-(8-quinol-yl)benzamide | nih.gov |
| 8-Aminoquinoline | 4-Nitrobenzoyl chloride | Base in solvent | 4-Nitro-N-(8-quinol-yl)benzamide | nih.gov |
| 8-Aminoquinoline | Ferulic acid | TBTU, DIPEA in DMF | (E)-N-(quinolin-8-yl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide | nih.gov |
Modification of Nitroquinoline Precursors
An alternative synthetic approach begins with the modification of nitroquinoline precursors. The foundational step in this pathway is often the nitration of quinoline itself. This electrophilic substitution reaction typically yields a mixture of positional isomers, predominantly 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). google.comwikipedia.org
The separation of these isomers is a critical subsequent step and can be achieved through methods like fractional crystallization of their hydrohalide salts. google.com For the synthesis of this compound, the isolated 5-nitroquinoline is the key intermediate. The challenge then lies in introducing an amino group at the C8 position to form 5-nitro-8-aminoquinoline, which can then be acylated as described previously.
However, a more established route involves starting with the separated 8-nitroquinoline. This isomer is reduced to 8-aminoquinoline, a widely used building block. wikipedia.org The 8-aminoquinoline is then subjected to a regioselective nitration at the C5 position to yield 5-nitro-8-aminoquinoline. This intermediate is then reacted with benzoyl chloride to afford the final product. Another advanced strategy involves the direct C-H amidation of quinoline N-oxides using rhodium catalysts, a method that shows high regioselectivity and tolerance for existing nitro groups. ibs.re.kr This suggests a potential route starting from 5-nitroquinoline N-oxide.
| Compound | Percentage in Mixture |
|---|---|
| 5-Nitroquinoline | ~50-51% |
| 8-Nitroquinoline | ~41-46% |
| Other materials | ~3-9% |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the synthetic routes for complex molecules like this compound. The focus is on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. jddhs.comnih.gov
The visible-light-photocatalyzed synthesis described in section 2.1.3 is a prime example of a greener approach. mdpi.com Key advantages of this method include:
Energy Efficiency : It utilizes visible light, an abundant and renewable energy source, and operates at ambient temperature, significantly reducing the energy consumption associated with heating. jddhs.com
Catalysis : The use of a catalyst in small quantities is inherently greener than stoichiometric reagents, as it minimizes waste. mdpi.commdpi.com Photocatalysis, in particular, offers a sustainable activation method.
Despite these advantages, there are areas for further improvement. The optimized photocatalytic reaction uses 1,2-dichloroethane (DCE), a chlorinated solvent with significant environmental and health concerns. mdpi.com Future research could focus on replacing DCE with more benign alternatives, such as bio-derived solvents or ionic liquids, to further enhance the green credentials of the synthesis. jddhs.commdpi.com
Furthermore, developing heterogeneous catalysts could simplify product purification and allow for catalyst recycling, another core principle of green chemistry. jddhs.comrsc.org By embracing these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.
Advanced Structural Characterization and Spectroscopic Analysis of N 5 Nitroquinolin 8 Yl Benzamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the molecular framework of organic compounds. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms within N-(5-Nitroquinolin-8-yl)benzamide and its analogues can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals a set of distinct signals corresponding to the protons of the quinoline (B57606) and benzamide (B126) moieties.
A study on the visible-light-photocatalyzed C5-H nitration of 8-aminoquinoline (B160924) amides provides specific chemical shift data for this compound. mdpi.com The amide proton (NH) typically appears as a singlet at a downfield chemical shift, around δ 11.07 ppm, due to its acidic nature and involvement in hydrogen bonding. mdpi.com The protons on the quinoline ring exhibit characteristic splitting patterns. For instance, the proton at position 6 of the quinoline ring is expected to appear as a doublet, while the protons at positions 2, 3, and 4 will also show distinct multiplets. The protons of the benzoyl group will present as a set of multiplets in the aromatic region of the spectrum. mdpi.com
Interactive Table 1: ¹H NMR Spectroscopic Data for this compound and its Derivatives
| Compound | NH (s, 1H) | H6 (d, 1H) | Quinoline Protons (m) | Benzoyl Protons (m) |
|---|---|---|---|---|
| This compound | 11.07 | 9.30 | 9.00, 8.95, 8.59, 7.75 | 8.08, 7.66-7.63, 7.60-7.56 |
| 3-fluoro-N-(5-nitroquinolin-8-yl)benzamide | 11.06 | 9.31 | 9.01-8.98, 8.61, 7.80-7.76 | 7.88, 7.60-7.55, 7.36-7.33 |
| 4-fluoro-N-(5-nitroquinolin-8-yl)benzamide | 11.03 | 9.31 | 9.01-8.96, 8.60, 7.77 | 8.13-8.09, 7.29-7.24 |
| 3-chloro-N-(5-nitroquinolin-8-yl)benzamide | 11.04 | 9.31 | 8.99, 8.62, 7.78 | 8.07, 7.96, 7.62, 7.52 |
> Data sourced from a study on the C5-H nitration of 8-aminoquinoline amides. mdpi.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. The spectrum of this compound displays distinct signals for each unique carbon atom.
The carbonyl carbon of the amide group is typically observed in the downfield region of the spectrum, around δ 165.7 ppm. mdpi.com The carbon atoms of the quinoline and benzoyl rings appear in the aromatic region (δ 110-160 ppm). The presence of the electron-withdrawing nitro group at the C5 position of the quinoline ring influences the chemical shifts of the surrounding carbon atoms. Research provides specific ¹³C NMR data for this compound and its derivatives, allowing for the complete assignment of the carbon signals. mdpi.com
Interactive Table 2: ¹³C NMR Spectroscopic Data for this compound and its Derivatives
| Compound | C=O | Quaternary Carbons | Aromatic CH Carbons |
|---|---|---|---|
| This compound | 165.7 | 149.1, 140.9, 138.7, 137.8, 134.1 | 133.4, 132.7, 129.0, 127.9, 127.5, 124.7, 121.8, 113.7 |
| 3-fluoro-N-(5-nitroquinolin-8-yl)benzamide | 164.4 | 163.0, 149.2, 140.5, 139.0, 137.8, 136.4 | 133.5, 130.8, 127.8, 124.8, 122.9, 121.8, 119.7, 114.9, 113.9 |
| 4-fluoro-N-(5-nitroquinolin-8-yl)benzamide | 165.5 | 164.6, 149.1, 140.7, 138.8, 137.7 | 133.5, 130.4, 130.0, 127.9, 124.8, 121.8, 116.2, 113.7 |
| 3-chloro-N-(5-nitroquinolin-8-yl)benzamide | 164.4 | 149.2, 140.5, 139.0, 137.8, 135.9, 135.3 | 133.5, 132.7, 130.3, 127.9, 127.8, 125.4, 124.8, 121.8, 114.0 |
> Data sourced from a study on the C5-H nitration of 8-aminoquinoline amides. mdpi.com
Advanced Two-Dimensional NMR Techniques in Complex Structural Assignments
For complex molecules like this compound and its derivatives, one-dimensional NMR spectra can sometimes be crowded, making definitive assignments challenging. In such cases, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations, revealing which protons are adjacent to each other in the molecular structure. For instance, the COSY spectrum would show cross-peaks between adjacent protons on the quinoline and benzoyl rings, allowing for the tracing of the spin systems within these aromatic moieties. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal, providing a powerful tool for assigning the carbon resonances based on the already assigned proton spectrum. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of a molecule. In the context of this compound, HMBC would show correlations between the amide proton and the carbonyl carbon, as well as with carbons of the quinoline ring, thus confirming the connectivity of the benzamide and quinoline units. sdsu.eduoaji.net
While specific 2D NMR studies on this compound are not extensively reported, the application of these standard techniques is a routine and essential step in the structural elucidation of such compounds.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. This technique provides a highly accurate mass measurement, typically to within a few parts per million (ppm), which allows for the unambiguous validation of the molecular formula.
For this compound and its derivatives, HRMS analysis, often using electrospray ionization (ESI), would confirm the expected molecular formula. For example, the calculated monoisotopic mass for the protonated molecule of 3-fluoro-N-(5-nitroquinolin-8-yl)benzamide ([M+H]⁺) is 312.0779, and the experimentally found value is 312.0781, which is in excellent agreement. chemicalbook.com Similarly, for the 3-chloro derivative, the calculated [M+H]⁺ is 328.0483, and the found value is 328.0483. chemicalbook.com This level of accuracy provides strong evidence for the successful synthesis of the target compounds.
Vibrational Spectroscopy (FTIR) for Functional Group Identification and Conformational Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic vibrational bands corresponding to its key functional groups.
The N-H stretching vibration of the amide group is expected to appear as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching of the amide carbonyl is a strong and characteristic absorption, typically found between 1630 and 1690 cm⁻¹. The presence of the nitro group (NO₂) will give rise to two distinct stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. The C=N and C=C stretching vibrations of the quinoline and benzene (B151609) rings will appear in the 1400-1600 cm⁻¹ region. Analysis of the FTIR spectra of related 5,8-quinolinedione (B78156) derivatives shows that the carbonyl region between 1650-1700 cm⁻¹ is particularly informative for structural characterization. rsc.org
X-ray Crystallography for Solid-State Molecular Structure Determination
While NMR and mass spectrometry provide information about the connectivity and formula of a molecule, X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state. By diffracting X-rays through a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined.
Crystal Structure Analysis of this compound and Representative Derivatives
While the specific crystal structure for this compound is not extensively detailed in the public domain, comprehensive structural analyses have been performed on closely related derivatives, providing a robust model for its expected conformational properties. The study of isomers and analogues, such as 4-Nitro-N-(8-quinol-yl)benzamide and N-(5-Bromoquinolin-8-yl)benzamide, offers critical insights.
A key structural feature of this class of compounds is the relative orientation of the quinoline and benzamide ring systems. In the isomer 4-Nitro-N-(8-quinol-yl)benzamide, X-ray diffraction analysis reveals that the molecule is not planar. nih.gov The amide group is twisted away from the plane of the quinoline ring's benzene component by a dihedral angle of 3.93(5)°. nih.gov A more significant twist of 22.68(4)° is observed between the amide group and the nitro-substituted benzene ring. nih.gov This non-planar conformation is a common characteristic among N-aryl benzamides, arising from steric hindrance and electronic effects between the aromatic systems and the linking amide bridge.
The crystal structure for N-(5-Bromoquinolin-8-yl)benzamide has also been determined, with its data available in the Cambridge Structural Database (CSDC 1429311), confirming the feasibility of obtaining single crystals and performing detailed X-ray analysis on 5,8-substituted quinoline benzamides. kaust.edu.sa Furthermore, studies on quinoline-containing spiropyrrolizine derivatives frequently show crystallization in the monoclinic P21/c space group, which is a common packing arrangement for such heterocyclic systems. nih.gov
The structural data for a representative isomer is summarized in the table below.
| Compound Name | Crystal System | Space Group | Key Dihedral Angles | Reference |
| 4-Nitro-N-(8-quinol-yl)benzamide | Monoclinic | P21/c | Amide-Quinoline: 3.93(5)°Amide-Benzene: 22.68(4)° | nih.gov |
| Quinoline-Spiropyrrolizine Derivative | Monoclinic | P21/c | Not specified | nih.gov |
Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks
Hydrogen bonding plays a pivotal role in defining the molecular conformation and the extended solid-state architecture of this compound and its derivatives. These interactions can be categorized as either intramolecular (within a single molecule) or intermolecular (between adjacent molecules).
More significant are the intermolecular hydrogen bonds, which dictate how molecules arrange themselves in the crystal lattice. The amide group (–CONH–) is a classic hydrogen bond donor (the N–H group) and acceptor (the C=O group). In many benzamide derivatives, the N–H group forms an intermolecular N–H···O hydrogen bond with the carbonyl oxygen atom of an adjacent molecule. researchgate.net For instance, in N-(5-Cyanononan-5-yl)benzamide, these N–H···O interactions, along with weaker C–H···O bonds, link molecules together to form chains. researchgate.net Similarly, the crystal structure of 4-Nitro-N-(8-quinol-yl)benzamide features intermolecular C–H···O hydrogen bonds that connect molecules into a continuous chain along the crystallographic a-axis. nih.gov
The following table details the hydrogen bonding interactions found in representative benzamide structures.
| Compound | Interaction Type | Description | Donor-Acceptor Distance (Å) | Reference |
| 4-Nitro-N-(8-quinol-yl)benzamide | Intramolecular | C-H···O | Not specified | nih.gov |
| 4-Nitro-N-(8-quinol-yl)benzamide | Intermolecular | C-H···O | Not specified | nih.gov |
| N-(5-Cyanononan-5-yl)benzamide | Intermolecular | N–H···O | 3.083(2) | researchgate.net |
| N-(5-Cyanononan-5-yl)benzamide | Intermolecular | C–H···O | 3.304(2) | researchgate.net |
Crystal Packing and Supramolecular Assembly
The combination of molecular shape and intermolecular forces, primarily hydrogen bonding and π-π stacking, directs the crystal packing and leads to the formation of higher-order supramolecular assemblies. The chain-like structures resulting from hydrogen bonds are a fundamental motif in the supramolecular chemistry of these compounds. As seen in 4-Nitro-N-(8-quinol-yl)benzamide, intermolecular C-H···O forces are responsible for assembling the molecules into one-dimensional chains. nih.gov
Beyond simple chains, the aromatic quinoline and benzene rings introduce the possibility of π-π stacking interactions. These non-covalent interactions are crucial in the self-assembly of many aromatic compounds, including benzimidazole (B57391) derivatives, which are structurally related to quinolines. researchgate.net In complex quinoline systems, a combination of C–H···O, C–H···π, and π···π interactions work in concert to stabilize the three-dimensional crystal packing. nih.gov
The study of supramolecular self-assembly can also extend to solution, where molecules can form organized structures like organogels. A new quinoline-based gelator molecule was shown to self-assemble into different structures in various solvents, a process driven by a network of non-covalent interactions. rsc.org This highlights the inherent tendency of quinoline derivatives to form ordered assemblies, a principle that governs their crystal packing.
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Probing
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a powerful tool for investigating the electronic structure of conjugated molecules like this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher energy ones (like the Lowest Unoccupied Molecular Orbital, LUMO).
The spectra of quinoline derivatives are typically characterized by absorption bands corresponding to π-π* transitions within the aromatic system. For a new quinoline derivative designed as a gelator, the self-assembly process was monitored using UV-Vis and fluorescence spectroscopy. rsc.org Researchers observed a notable red-shift (a shift to longer wavelengths) of about 70 nm in the fluorescence emission spectrum when the molecule transitioned from a solution state to an aggregated gel state. rsc.org This phenomenon, known as aggregation-induced emission, indicates a change in the electronic environment and molecular conformation upon self-assembly, demonstrating the sensitivity of the electronic structure to intermolecular interactions. rsc.org
While a specific UV-Vis spectrum for this compound is not available, the behavior of related compounds suggests that its electronic transitions would be sensitive to solvent polarity and aggregation state. Such studies are crucial for understanding the relationship between molecular structure, supramolecular assembly, and the resulting optical properties.
Mechanistic Investigations and Reactivity Studies of N 5 Nitroquinolin 8 Yl Benzamide
Reaction Mechanisms in C5-H Nitration and Amidation Processes
The introduction of functional groups at the C5 position of the quinoline (B57606) ring in 8-aminoquinoline (B160924) amides is a challenging transformation that has been addressed through innovative photocatalytic methods.
Photocatalytic Cycle Elucidation
A mild and efficient method for the C5-H nitration of 8-aminoquinoline amides, such as the parent compound for N-(5-Nitroquinolin-8-yl)benzamide, has been developed using visible-light photoredox catalysis. mdpi.comresearchgate.net A plausible mechanism for this transformation involves a photocatalytic cycle initiated by the excitation of an organic photosensitizer, such as Acid Red 94, by visible light. mdpi.comresearchgate.net
The proposed cycle proceeds as follows mdpi.comresearchgate.net:
Excitation : The photosensitizer (e.g., Acid Red 94) absorbs visible light to form its excited state.
Reductive Quenching : The excited photosensitizer undergoes a reductive quenching process with a copper(II) salt, typically Cu(NO₃)₂·3H₂O, which serves as the nitro source. This step generates a nitro radical (NO₂•) and the radical anion of the photosensitizer.
Catalyst Regeneration : The photosensitizer radical anion is then oxidized by a sacrificial oxidant, like potassium persulfate (K₂S₂O₈), to regenerate the ground-state photosensitizer, thus completing the photocatalytic cycle. mdpi.comresearchgate.net
Substrate Chelation : Concurrently, the N-(quinolin-8-yl)benzamide substrate coordinates with the Cu(NO₃)₂ to form a chelated intermediate. mdpi.com
This process highlights a green and operationally simple route for C5 nitration, proceeding smoothly at room temperature under air. mdpi.comresearchgate.net
Radical Intermediates and Reaction Pathways
The reaction pathway for C5-H nitration is believed to involve radical intermediates. mdpi.com The involvement of radical steps is supported by control experiments where the addition of a radical scavenger, such as TEMPO, inhibits the formation of the nitrated product. mdpi.com
The key steps involving radical intermediates are:
Formation of the Nitro Radical : As described in the photocatalytic cycle, the interaction between the excited photosensitizer and Cu(NO₃)₂ generates the crucial nitro radical (NO₂•). mdpi.comresearchgate.net
Radical Attack : A chelated complex formed between the copper salt and the 8-aminoquinoline amide undergoes deprotonation. mdpi.com The highly reactive nitro radical then attacks the electron-rich C5 position of this complex, forming an intermediate radical. mdpi.comresearchgate.net
Oxidation and Product Formation : This intermediate radical is subsequently oxidized by a sulfate (B86663) radical anion (generated from K₂S₂O₈) to form a cationic intermediate. mdpi.com A final deprotonation and metal dissociation step yields the desired C5-nitro product, this compound, and regenerates the copper catalyst. mdpi.comresearchgate.net
Electronic Attack and Deprotonation Steps
The regioselectivity of the nitration at the C5 position is a critical aspect of the mechanism. The 8-amido group acts as a directing group, forming a chelated complex with the metal catalyst. mdpi.comnih.gov This chelation is crucial for the remote C-H nitration. mdpi.com
The key electronic and deprotonation events are:
Amide Deprotonation : After the initial coordination of the copper salt to the 8-aminoquinoline amide, the amide N-H group is deprotonated, leading to a more stable complex. mdpi.com
Electrophilic Attack : The C5 position on the quinoline ring is identified as having the largest pz orbital occupancies, making it a favorable site for electrophilic attack. mdpi.com The nitro radical (NO₂•) acts as the electrophile, attacking this specific position to form the radical intermediate. mdpi.comresearchgate.net
Final Deprotonation : The last step of the reaction involves a proton transfer process from the cationic intermediate before the metal dissociates, leading to the final, stable aromatic product. mdpi.comresearchgate.net
Coordination Chemistry and Metal Complex Formation Involving this compound as a Ligand
The N-(quinolin-8-yl)benzamide framework is an excellent bidentate ligand, capable of forming stable complexes with various transition metals. The nitrogen atom of the quinoline ring and the deprotonated amide nitrogen act as the two coordination points, forming a stable five-membered chelate ring. acs.org This coordination is fundamental to its role in directing C-H activation reactions.
Synthesis and Characterization of Organometallic Complexes (e.g., Ruthenium(III) complexes)
N-(quinolin-8-yl)benzamide and its derivatives are used to synthesize organometallic complexes, notably with ruthenium. Ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes has been achieved, where the 8-aminoquinolinyl moiety serves as a bidentate directing group. acs.org A key intermediate, a ruthenium-N-quinolin-8-yl-benzamide complex, has been isolated and characterized, confirming the coordination of the ligand to the metal center. acs.org
The synthesis of such complexes typically involves heating a ruthenium precursor, like [Ru(p-cymene)Cl₂]₂ or Ru(PPh₃)₃Cl₂, with the ligand in a suitable solvent. acs.orgrsc.org The resulting complexes are generally air-stable solids. nih.gov
Characterization techniques for these organometallic complexes include:
NMR Spectroscopy : ¹H and ¹³C NMR are used to establish the structure of the ligand and to confirm its coordination to the metal. nih.gov
FT-IR Spectroscopy : Infrared spectroscopy helps identify the coordination of the amide group to the metal center, often observed as a shift in the C=O stretching frequency. mdpi.com
X-ray Crystallography : This technique provides definitive proof of the molecular structure, showing bond lengths and angles, and confirming the geometry of the complex, often described as a "three-legged piano stool" structure for half-sandwich complexes. acs.orgnih.gov
Elemental Analysis : Confirms the purity and elemental composition of the synthesized complexes. nih.gov
Site-Specific Orthometallation Studies
The bidentate coordination of the N-(quinolin-8-yl)benzamide ligand to a metal center is the first step in directed C-H activation. nih.gov This chelation brings the metal catalyst into close proximity to specific C-H bonds on the quinoline ring, enabling site-selective functionalization. This process is often referred to as a concerted metalation-deprotonation (CMD) mechanism. nih.gov
In the case of the N-(quinolin-8-yl)benzamide scaffold, the geometry of the chelated intermediate directs the metal to activate the C-H bond at the C5 position for reactions like nitration, or at other positions depending on the catalytic system. mdpi.comacs.org The formation of an N,N-bidentate chelate complex is considered a likely pathway for these transformations. acs.org Computational and experimental studies have been employed to investigate the mechanistic details, confirming that the formation of a metallacycle intermediate is a key step in achieving high regioselectivity in these C-H functionalization reactions. researchgate.netacs.org
Nitric Oxide (NO) Reactivity and Photorelease from Coordinated Complexes
The reactivity of this compound with nitric oxide (NO) is primarily dictated by the presence of the nitro group on the quinoline ring. While direct studies on this specific benzamide (B126) derivative are not extensively detailed in the literature, the reactivity can be inferred from the known chemistry of nitroaromatic compounds and related quinoline systems. The nitro group can undergo reduction to a nitroso derivative, which can then interact with nitric oxide.
Products of nitric oxide oxidation, such as the nitrosonium cation (NO+), are known to react with arylamino moieties. nih.gov This reactivity is significant in biological systems where NO is produced endogenously. nih.gov Bacterial nitric oxide synthases (bNOS), for example, produce NO, which can protect bacteria from oxidative stress. nih.gov The interaction of NO and its oxidized forms with aromatic compounds can lead to the formation of less toxic derivatives. nih.gov
The potential for photorelease of nitric oxide from metal complexes coordinated to ligands like this compound is an area of interest, although specific examples involving this ligand are not prominently documented. The general principle involves the coordination of a nitric oxide donor to a metal center that is also bound to a photosensitizing ligand. Upon irradiation with light of a specific wavelength, the electronic structure of the complex is altered, leading to the cleavage of the metal-NO bond and the release of nitric oxide. The quinoline moiety, particularly with its extended π-system, has the potential to act as a chromophore in such complexes.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Quinoline Ring
The quinoline ring system in this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being heavily influenced by the existing substituents: the deactivating nitro group and the directing benzamido group.
Electrophilic Aromatic Substitution:
The pyridine (B92270) ring of the quinoline system is electron-deficient and thus deactivated towards electrophilic attack. Consequently, electrophilic substitution preferentially occurs on the benzene (B151609) ring. reddit.com In the case of N-(quinolin-8-yl)benzamide, the 8-aminoquinoline core directs electrophiles to the C5 and C7 positions. However, the presence of the strongly deactivating nitro group at the C5 position makes further electrophilic substitution at this location unlikely. Instead, electrophilic attack is directed to other available positions on the carbocyclic ring.
Research on the C5-selective bromination of N-(quinolin-8-yl)benzamide derivatives has shown that halogenation can be achieved under specific catalytic conditions. beilstein-journals.org For instance, the bromination of N-(quinolin-8-yl)benzamide using ethyl bromoacetate (B1195939) in the presence of a copper catalyst selectively yields the C5-brominated product. beilstein-journals.org While this applies to the parent benzamide, it establishes a precedent for the reactivity of the quinoline core. For this compound, electrophilic attack would be expected to occur at the C7 position, the only remaining activated position on the benzene ring that is not blocked.
Table 1: Electrophilic Bromination of N-(Quinolin-8-yl)benzamide
| Substrate | Reagent | Catalyst | Position of Bromination | Yield | Reference |
| N-(quinolin-8-yl)benzamide | Ethyl bromoacetate | Cu(OAc)₂·H₂O | C5 | 92-99% | beilstein-journals.org |
| N-(6-methoxyquinolin-8-yl)benzamide | Ethyl bromoacetate | Cu(OAc)₂·H₂O | C5 | ~100% | beilstein-journals.org |
Nucleophilic Aromatic Substitution:
The presence of the electron-withdrawing nitro group at the C5 position strongly activates the quinoline ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. nih.gov One such reaction is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, where a nucleophile attacks the electron-deficient aromatic ring. nih.gov
Studies on nitroquinolines have demonstrated that amination via VNS can occur. nih.gov For 8-nitroquinoline (B147351), nucleophilic attack by carbazole (B46965) in the presence of a base led to substitution at the C7 position. nih.gov This indicates that for this compound, nucleophilic attack would be highly favored at the C6 position, which is ortho to the activating nitro group. The regiochemistry of this type of substitution is also influenced by the steric bulk of the incoming nucleophile. nih.gov
Table 2: Vicarious Nucleophilic Substitution (VNS) on Nitroquinolines
| Starting Material | Nucleophile | Product | Position of Substitution | Reference |
| 8-Nitroquinoline | 9H-Carbazole | 9-(8-Nitroquinolin-7-yl)-9H-carbazole | C7 | nih.gov |
Structure Activity Relationship Sar Studies: Chemical Modulations of N 5 Nitroquinolin 8 Yl Benzamide Derivatives
Impact of Substituents on the Benzamide (B126) Moiety on Electronic Properties and Reactivity
The benzamide portion of N-(5-Nitroquinolin-8-yl)benzamide offers a versatile platform for chemical modulation. Introducing various substituents to this aromatic ring can profoundly alter the molecule's electronic distribution and reactivity through a combination of electronic and steric effects.
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or halo groups (-Cl, -F) decrease the electron density on the benzamide ring. This withdrawal of electron density makes the carbonyl carbon of the amide more electrophilic and can increase the acidity of the amide N-H proton. For instance, in the related compound 4-Nitro-N-(8-quinolyl)benzamide, the nitro group acts as a powerful EWG. nih.gov
Electron-Donating Groups (EDGs): Conversely, substituents like methoxy (B1213986) (-OCH₃), amino (-NH₂), or alkyl groups (-CH₃) increase the electron density on the benzamide ring. This donation of electron density can make the amide carbonyl oxygen more nucleophilic and decrease the acidity of the amide proton. The presence of such groups can significantly alter the molecule's ability to participate in hydrogen bonding and other non-covalent interactions. nih.gov
Quantitative structure-activity relationship (QSAR) studies on related heterocyclic compounds have established that a balance of electronic and hydrophobic parameters often dictates their behavior. nih.govnih.gov For this compound derivatives, the interplay between the inherent electron-withdrawing nature of the 5-nitroquinoline (B147367) moiety and the variable electronic character of the benzamide substituent would be crucial.
Table 1: Predicted Effects of Substituents on the Benzamide Moiety
| Substituent (at para-position) | Group Type | Predicted Effect on Benzamide Ring Electron Density | Predicted Effect on Amide Carbonyl Electrophilicity |
|---|---|---|---|
| -OCH₃ | Electron-Donating (EDG) | Increase | Decrease |
| -CH₃ | Electron-Donating (EDG) | Increase | Decrease |
| -H | Neutral | Baseline | Baseline |
| -Cl | Electron-Withdrawing (EWG) | Decrease | Increase |
| -CF₃ | Strong Electron-Withdrawing (EWG) | Strongly Decrease | Strongly Increase |
The three-dimensional shape of this compound derivatives is largely dictated by the rotational freedom around the amide bond and the steric bulk of substituents. Crystal structure analysis of the related isomer, 4-Nitro-N-(8-quinolyl)benzamide, reveals that the molecule is not planar. nih.gov The amide group is twisted away from the plane of the quinoline (B57606) ring by 3.93° and, more significantly, is twisted from the nitrobenzene (B124822) ring by 22.68°. nih.govnih.gov
This inherent twist is a result of minimizing steric repulsion. Introducing bulky substituents, particularly at the ortho-position of the benzamide ring, would be expected to increase this dihedral angle further. nih.gov Such a conformational change has profound chemical implications:
Reduced Conjugation: Increased twisting disrupts the π-orbital overlap between the benzamide ring and the amide bond, altering the electronic communication between the two moieties.
Influence of Substitutions on the Quinoline Ring System on Chemical Behavior
The quinoline ring is a fused heterocyclic system combining the properties of benzene (B151609) and pyridine (B92270). nih.gov Its chemical behavior is sensitive to the nature and position of substituents. researchgate.net
The position of the nitro group on the quinoline ring is a critical determinant of the molecule's properties. In this compound, the nitro group is at the C5 position. This has specific chemical consequences when compared to other isomers.
Electronic Effects: The quinoline ring system does not have uniform electron density. Electrophilic substitution typically occurs on the benzene portion of the heterocycle, favoring positions C5 and C8. vaia.com A nitro group at C5, as in the title compound, strongly deactivates the benzo- part of the quinoline ring towards further electrophilic attack. Its placement directly influences the electronic environment of the C8-amino linkage.
Comparison with Isomers: Comparing this compound with an isomer like N-(6-nitroquinolin-8-yl)benzamide would reveal different electronic distributions. A C6-nitro group would exert its electron-withdrawing effect from a different position, leading to a different dipole moment and reactivity pattern. The principle that positional isomerism markedly affects chemical and biological properties is well-established in other chemical series. nih.govnih.gov For instance, the crystal structure of 4-Nitro-N-(8-quinolyl)benzamide, where the nitro group is on the benzamide ring instead of the quinoline ring, provides a clear example of how moving the EWG from one part of the scaffold to another creates a distinct chemical entity with a different conformational profile. nih.gov
Table 2: Comparison of Positional Isomers
| Compound | Position of Nitro Group | Primary Electronic Influence | Key Structural Feature |
|---|---|---|---|
| This compound | C5 of Quinoline | Deactivates the quinoline's benzene ring | EWG on the directing moiety |
| N-(6-Nitroquinolin-8-yl)benzamide (Hypothetical) | C6 of Quinoline | Alters quinoline electronics from a different vector | Isomeric EWG on the directing moiety |
| 4-Nitro-N-(quinolin-8-yl)benzamide | C4 of Benzamide | Deactivates the benzamide ring | EWG on the substituent moiety; known crystal structure shows a 22.68° twist nih.govnih.gov |
Oxidation of the quinoline nitrogen to form an N-oxide derivative introduces a significant chemical modification. The N-oxide functionality has unique properties that can drastically alter the parent molecule's behavior. nih.gov
Polarity and Solubility: The N⁺-O⁻ bond is highly polar and is a strong hydrogen bond acceptor. nih.gov Converting the quinoline nitrogen of this compound to an N-oxide would likely increase the molecule's water solubility and its ability to engage in hydrogen bonding.
Electronic Alteration: The N-oxide group changes the electronic landscape of the entire quinoline ring system. It can act as an electron shuttle in redox reactions and can be susceptible to enzymatic reduction in biological systems. nih.gov
Reactivity: Aromatic N-oxides exhibit different reactivity compared to their parent heterocycles. They can undergo specific rearrangements and may alter the regioselectivity of substitution reactions on the quinoline ring. nih.gov The steric hindrance around the nitrogen atom can also influence the ease of N-oxide formation. researchgate.net
Role of the Amide Bond in this compound Chemical Space
The amide bond (-CO-NH-) is not merely a passive linker; it is a critical functional group that defines the structure and chemical properties of the entire molecule.
Hydrogen Bonding: The amide group is a classic hydrogen-bond donor (the N-H group) and acceptor (the C=O oxygen). This allows for the formation of specific intramolecular hydrogen bonds, such as a potential weak interaction between the N-H and the quinoline nitrogen, or intermolecular hydrogen bonds that are crucial for crystal packing and interactions with other molecules. nih.gov
Chemical Stability: The amide bond is generally stable but can be cleaved under acidic or basic conditions. Its stability is influenced by the electronic nature of the attached quinoline and benzamide rings. The electron-withdrawing 5-nitroquinoline moiety could potentially influence the susceptibility of the amide bond to hydrolysis.
Correlation of Calculated Molecular Descriptors with Observed Chemical Reactivity of this compound Derivatives
However, to provide a framework for understanding how such a correlation would be approached, this section will discuss the principles of using molecular descriptors to predict chemical reactivity, drawing parallels from studies on structurally related compounds.
In silico methods, particularly density functional theory (DFT) and QSAR studies, are powerful tools for investigating the relationship between the structural features of a molecule and its chemical behavior. mdpi.comlongdom.org These studies calculate a variety of molecular descriptors, which are numerical values that describe the physicochemical properties of a molecule. These descriptors can then be correlated with experimentally observed reactivity, such as reaction rates or biological activity, to develop predictive models.
Key molecular descriptors that are often correlated with chemical reactivity include:
Electronic Descriptors: These pertain to the electron distribution within a molecule.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap generally implies higher reactivity. mdpi.com
Partial Atomic Charges: These values indicate the distribution of electron density on individual atoms within the molecule and can help identify sites susceptible to nucleophilic or electrophilic attack.
Steric and Topological Descriptors: These relate to the size, shape, and connectivity of the molecule.
Molar Refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability. It can provide insights into the steric bulk of substituents.
Molecular Volume and Surface Area: These descriptors quantify the size of the molecule, which can influence its ability to fit into an active site or interact with a reagent.
Ovality: This descriptor measures the deviation of a molecule's shape from a perfect sphere.
Hydrophobic Descriptors:
Log P (Octanol-Water Partition Coefficient): This is a measure of a molecule's lipophilicity, which is critical for its ability to cross cell membranes and interact with biological targets.
For instance, a QSAR study on 5-substituted 8-hydroxyquinolines, which share the quinoline core, demonstrated a strong correlation between the minimum inhibitory concentrations against Streptococcus mutans and a combination of molar refractivity (MR), log P, and an electronic parameter (beta). nih.gov The study found that smaller steric contributions from the 5-substituent and increased lipophilicity and electron-withdrawing character led to higher activity. nih.gov
Similarly, a computational study on 5,8-quinolinequinone derivatives utilized DFT to calculate descriptors such as dipole moment, HOMO-LUMO energies, electronegativity, and molecular hardness and softness to correlate with their anti-proliferative and anti-inflammatory activities. dergipark.org.tr
While a specific data table for this compound derivatives is not available, a hypothetical table illustrating the correlation between molecular descriptors and a measure of chemical reactivity (e.g., a reaction rate constant, k) for a series of its derivatives might look like the following:
Hypothetical Data Table: Correlation of Molecular Descriptors with Chemical Reactivity for this compound Derivatives
| Derivative (Substituent R) | Log P | Molar Refractivity (MR) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) | Reactivity (log k) |
| H | 3.5 | 85.2 | -6.8 | -2.5 | 4.1 | 1.2 |
| 4-Cl | 4.2 | 90.1 | -7.0 | -2.7 | 4.5 | 1.5 |
| 4-OCH3 | 3.3 | 88.5 | -6.5 | -2.3 | 3.8 | 1.0 |
| 4-NO2 | 3.1 | 87.9 | -7.5 | -3.0 | 5.2 | 1.8 |
This table is for illustrative purposes only and is not based on experimental data.
In such a study, a multiple linear regression analysis could be performed to derive a QSAR equation. For example:
log k = c₀ + c₁ (Log P) + c₂ (MR) + c₃ (HOMO-LUMO gap) + ...
The coefficients (c₁, c₂, c₃, etc.) would quantify the contribution of each descriptor to the observed reactivity, and the statistical quality of the model (e.g., r²) would indicate its predictive power.
The development of such a QSAR model for this compound derivatives would be a valuable endeavor for rationally designing new analogs with tailored chemical reactivity for various applications. However, based on the available information, this specific research has not yet been published.
Derivatives and Analogs of N 5 Nitroquinolin 8 Yl Benzamide: Synthetic Exploration and Chemical Diversity
Synthesis of Substituted N-(5-Nitroquinolin-8-yl)benzamide Derivatives
Common synthetic strategies involve the acylation of 8-amino-5-nitroquinoline with various substituted benzoyl chlorides. This straightforward approach allows for the introduction of a wide range of substituents onto the benzamide (B126) portion of the molecule. These substituents include, but are not limited to, fluoro, chloro, methoxy (B1213986), and methyl groups.
For instance, the synthesis of fluoro-substituted analogs can be achieved using fluorinated benzoic acid precursors. The preparation of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, for example, has been accomplished through methods like direct fluorination and fluorodenitration. beilstein-journals.org This fluorinated intermediate can then undergo nucleophilic aromatic substitution with various nucleophiles to introduce further diversity. beilstein-journals.org Similarly, the synthesis of chloro-substituted derivatives often involves the use of chlorinated starting materials. For example, N-(4,5-dichloro-9H-pyrimido[4,5-b]indol-2-yl)-2,2-dimethylpropanamide has been used as a common intermediate where the 4-chloro group can be displaced by substituted anilines. nih.gov
The introduction of methoxy and methyl groups follows similar principles. Methoxy-substituted N-benzimidazole-derived carboxamides have been synthesized via a coupling reaction between N-substituted 2-aminobenzimidazole (B67599) and benzyl-protected benzoic acid, followed by deprotection steps. nih.gov For example, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide was synthesized by first alkylating 3-amino-4-methoxybenzoic acid and then condensing the intermediate with 4-chloroaniline. nih.gov
The table below summarizes the synthesis of various substituted benzamide derivatives, highlighting the diversity of achievable analogs.
| Substituent | Synthetic Approach | Precursor Example |
| Fluoro | Acylation with fluoro-substituted benzoyl chloride | 5-Fluoro-2-methoxy-benzoic acid google.com |
| Chloro | Nucleophilic displacement of a chloro-group | N-(4,5-dichloro-9H-pyrimido[4,5-b]indol-2-yl)-2,2-dimethylpropanamide nih.gov |
| Methoxy | Coupling with methoxy-substituted benzoic acid | 3-Amino-4-methoxybenzoic acid nih.gov |
| Methyl | Alkylation followed by condensation | 3-Amino-4-methoxybenzoic acid (for methylamino) nih.gov |
Exploration of Isomeric Forms and Related Quinolines/Isoquinolines for Comparative Chemical Studies
The chemical landscape of this compound is further broadened by exploring its isomeric forms and related heterocyclic systems. The positions of the nitro group and the benzamide linkage on the quinoline (B57606) ring significantly influence the molecule's properties.
The nitration of quinoline itself typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). google.com These isomers can be separated, and their respective amino derivatives serve as distinct starting materials for synthesizing isomeric N-(nitroquinolin-yl)benzamides. For example, 4-Nitro-N-(8-quinolyl)benzamide has been synthesized and its crystal structure determined, revealing how the amide group is twisted relative to the quinoline and benzene (B151609) rings. nih.gov
Comparative studies often extend to the isoquinoline (B145761) scaffold, an isomer of quinoline where the nitrogen atom is in the second position. scribd.com The synthesis of isoquinoline-based amides, such as those derived from homoveratrylamine, involves condensation reactions followed by cyclization. centralasianstudies.org These comparative studies are crucial for understanding structure-property relationships. For instance, the reactivity of halogens on the quinoline and isoquinoline rings differs depending on their position, which has implications for further functionalization. iust.ac.ir Similarly, the basicity of aminoquinolines and aminoisoquinolines varies with the position of the amino group. iust.ac.ir
| Isomer/Related Compound | Key Synthetic Feature |
| 5-Nitroquinoline | Obtained from nitration of quinoline google.com |
| 8-Nitroquinoline | Obtained from nitration of quinoline google.com |
| 4-Nitro-N-(8-quinolyl)benzamide | Synthesized from 8-aminoquinoline (B160924) nih.gov |
| Isoquinoline-based amides | Synthesized from precursors like homoveratrylamine centralasianstudies.org |
| 4-Nitro-N-(5,6,7,8-tetrahydroisoquinolin-1-yl)benzamide | A related tetrahydroisoquinoline derivative. bldpharm.com |
Development of Novel Scaffolds Incorporating the this compound Moiety or its Core Structure
The this compound core structure has proven to be a valuable building block for the construction of more complex and novel molecular scaffolds. This has been achieved by treating the core as a pharmacophore and linking it to other chemical entities to create hybrid molecules. nih.govresearchgate.net
One approach involves the synthesis of hybrid molecules where the this compound moiety is combined with other known bioactive fragments. For example, hybrid molecules have been created by linking amoxicillin (B794) with derivatives of benzoic acid. nih.gov Another strategy involves incorporating the quinoline or benzamide portion into larger, more complex ring systems. For instance, quinoline-5-sulfonamides have been synthesized and further derivatized to include acetylene (B1199291) and 1,2,3-triazole systems. nih.gov
The development of these novel scaffolds is often guided by the desire to explore new chemical space and investigate the potential for new applications. The table below provides examples of such novel scaffolds.
| Novel Scaffold Type | Description | Example |
| Hybrid Molecules | Combination of this compound core with other pharmacophores. | Hybrid of amoxicillin and benzoic acid derivatives. nih.gov |
| Fused Ring Systems | Incorporation of the quinoline or benzamide structure into larger, fused heterocyclic systems. | Quinoline-5-sulfonamides with acetylene and 1,2,3-triazole moieties. nih.gov |
| Modified Core Structures | Alterations to the fundamental quinoline benzamide structure to create new chemical entities. | N-Substituted benzamide derivatives designed based on Entinostat (MS-275). indexcopernicus.comresearchgate.net |
These synthetic explorations continue to expand the chemical diversity of compounds related to this compound, providing a rich library of molecules for further scientific investigation.
Advanced Research Applications and Methodological Advancements
Development of Advanced Analytical Methods for Detection and Quantification in Chemical Research
The detection and quantification of N-(5-Nitroquinolin-8-yl)benzamide and related quinoline (B57606) derivatives in various matrices are crucial for research and quality control. While specific methods for this exact compound are not extensively detailed in the public domain, the analytical techniques applied to quinoline derivatives are well-established and can be extrapolated. High-performance liquid chromatography (HPLC) is a primary tool, often coupled with ultraviolet-visible (UV-Vis) spectroscopy for detection, leveraging the chromophoric nature of the nitroquinoline and benzamide (B126) groups.
Mass spectrometry (MS), particularly when linked with gas chromatography (GC-MS) or liquid chromatography (LC-MS), offers high sensitivity and structural information, which is indispensable for unambiguous identification and quantification in complex mixtures. The ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be selected based on the polarity and thermal stability of the analyte.
For structural elucidation and purity assessment, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is the definitive method. The chemical shifts and coupling constants of the protons and carbons in the quinoline and benzene (B151609) rings provide a detailed map of the molecular structure. Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) would further confirm the presence of key functional groups like the amide (N-H and C=O stretching) and the nitro group (N-O stretching).
Table 1: Potential Analytical Methods for this compound
| Analytical Technique | Purpose | Key Features |
| High-Performance Liquid Chromatography (HPLC) | Separation and Quantification | UV-Vis detection, reverse-phase columns |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and Quantification | High sensitivity and selectivity, molecular weight determination |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and Quantification | Suitable for volatile and thermally stable derivatives |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | ¹H and ¹³C NMR for detailed structural analysis |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Identification | Characteristic absorption bands for amide and nitro groups |
Methodological Innovations in Quinoline Nitration and Amidation Chemistry
The synthesis of this compound involves key chemical transformations, namely the nitration of a quinoline ring system and the formation of an amide bond. Innovations in these areas are central to improving the efficiency, selectivity, and environmental footprint of the synthesis.
Quinoline Nitration: The nitration of quinoline typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). uop.edu.pk Traditional methods often employ harsh conditions, such as a mixture of fuming nitric acid and sulfuric acid. uop.edu.pk Research into more selective and milder nitration methods is ongoing. One such approach involves the use of potassium nitrite (B80452) in the presence of acetic anhydride (B1165640) and dimethyl sulfoxide (B87167) (DMSO), which has been shown to nitrate (B79036) isoquinoline (B145761) and quinoline without the need for strong acids. dtic.mil The separation of the resulting 5- and 8-nitroquinoline isomers can be achieved through processes like selective crystallization of their hydrohalide salts from solvents such as wet dimethylformamide. google.com
Amidation Chemistry: The formation of the amide bond between 8-aminoquinoline (B160924) and benzoic acid (or its activated derivatives) is another critical step. Modern amidation reactions often utilize coupling agents to facilitate the reaction under mild conditions. While the direct amidation of 8-aminoquinoline with benzoic acid is possible, the use of activated benzoic acid derivatives, such as benzoyl chloride or the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), can significantly improve yields and reaction times. nih.gov Recent developments in amide bond formation include mechanism-driven approaches that can proceed at physiological pH, as demonstrated with potassium acyltrifluoroborates and hydroxylamines, which could inspire new strategies for quinoline-based amide synthesis. nih.gov
Table 2: Key Synthetic Reactions and Methodologies
| Reaction | Reagents and Conditions | Significance |
| Quinoline Nitration | Fuming HNO₃ / H₂SO₄ | Traditional method, yields 5- and 8-isomers uop.edu.pk |
| Isomer Separation | Wet Dimethylformamide (DMF) | Selective crystallization of hydrohalide salts google.com |
| Amidation | Benzoyl Chloride / Base | Standard method for forming the amide bond |
| Amidation (Coupling) | DCC or HBTU / DIPEA | Milder conditions, improved yields nih.gov |
Contributions to Fundamental Organic Chemistry Research, particularly in C-H Activation and Heterocyclic Synthesis
The 8-aminoquinoline scaffold, a core component of this compound, has emerged as a powerful directing group in the field of C-H activation. nih.govsemanticscholar.org This has profound implications for fundamental organic chemistry research, enabling the selective functionalization of otherwise unreactive C-H bonds.
C-H Activation: The nitrogen atom of the quinoline ring and the nitrogen of the amide group can chelate to a metal center, positioning it to activate a C-H bond at a specific location on a substrate. This has been extensively used for the ortho-functionalization of aromatic rings and even for the activation of remote C(sp³)-H bonds. semanticscholar.orgnih.govrsc.org While the nitro group at the 5-position of this compound would influence the electronic properties of the quinoline ring, the 8-amido portion remains a potent directing group. Research in this area has led to the development of numerous catalytic systems for C-C and C-heteroatom bond formation. acs.org The challenge often lies in the cleavage of the robust amide bond of the directing group after the desired transformation, a problem that has been addressed by developing new deprotection protocols. nih.gov
Heterocyclic Synthesis: The functionalized quinoline derivatives prepared using C-H activation strategies can serve as advanced intermediates for the synthesis of more complex heterocyclic systems. rsc.org The ability to introduce a variety of substituents onto the quinoline core opens up new avenues for creating novel polycyclic and heterocyclic structures. The synthesis of benzamide-based aminopyrazoles and their subsequent conversion to fused heterocycles like pyrazolopyrimidines and pyrazolotriazines showcases the versatility of amide-containing building blocks in constructing diverse molecular architectures. nih.gov
Applications in Chemoinformatics for Compound Design and Property Prediction
Chemoinformatics and computational chemistry play a crucial role in the design of new quinoline derivatives and the prediction of their properties, which can accelerate the discovery of new functional molecules. nih.govmdpi.commdpi.combiointerfaceresearch.com
Quantitative Structure-Activity Relationship (QSAR): For a series of related quinoline derivatives, QSAR models can be developed to correlate their structural or physicochemical properties with their biological activity or other properties. nih.govmdpi.combiointerfaceresearch.com These models, often built using multiple linear regression or machine learning algorithms, can then be used to predict the activity of newly designed compounds, helping to prioritize synthetic efforts. nih.govbiointerfaceresearch.com Descriptors used in these models can include electronic properties (e.g., partial charges, electronegativity), steric parameters, and lipophilicity. nih.gov
Molecular Docking and Dynamics: If a biological target for a quinoline derivative is known, molecular docking can be used to predict its binding mode and affinity. mdpi.com This provides insights into the key interactions between the ligand and the protein, guiding the design of more potent and selective molecules. Molecular dynamics simulations can further explore the stability of the ligand-protein complex over time. mdpi.com
ADMET Prediction: In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. tandfonline.com For a compound like this compound, these tools can provide early-stage assessment of its drug-likeness, potential toxicity, and pharmacokinetic profile, helping to identify potential liabilities before committing to extensive experimental work.
Table 3: Chemoinformatic Approaches for Quinoline Derivatives
| Chemoinformatic Tool | Application | Predicted Properties |
| QSAR Modeling | Predict biological activity from structure | Potency, efficacy nih.govmdpi.combiointerfaceresearch.com |
| Molecular Docking | Predict ligand-protein binding | Binding affinity, interaction modes mdpi.com |
| Molecular Dynamics | Simulate molecular motion | Stability of complexes, conformational changes mdpi.com |
| ADMET Prediction | Assess drug-likeness | Solubility, permeability, toxicity tandfonline.com |
Q & A
Basic: What are reliable synthetic routes for preparing N-(5-Nitroquinolin-8-yl)benzamide, and how can reaction purity be optimized?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or metal-catalyzed coupling. A common approach involves reacting 5-nitro-8-aminoquinoline with benzoyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts . Purity optimization requires careful monitoring of reaction stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient). For scale-up, catalytic Cu(I) or Pd(0) systems improve yield (70–85%) by suppressing side reactions like over-acylation .
Basic: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve molecular geometry and confirm nitro/benzamide substituent positioning. Hydrogen-bonding patterns (e.g., N–H···O interactions) can be visualized via ORTEP-3 .
- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies aromatic proton environments (quinoline C8-H: δ 8.9–9.2 ppm; benzamide carbonyl: δ 167–169 ppm).
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>98%) and detect trace intermediates .
Advanced: How do reaction conditions dictate divergent mechanistic pathways in Cu(II)-mediated oxidation of this compound?
Methodological Answer:
Under basic conditions (pH >10), Cu(II) facilitates organometallic C–H activation at the benzamide group, leading to directed methoxylation or chlorination via a concerted metalation-deprotonation (CMD) pathway. In acidic conditions (pH <3), a single-electron-transfer (SET) mechanism dominates, resulting in nondirected quinoline chlorination. DFT studies show that protonation of the quinoline nitrogen under acidic conditions destabilizes the Cu(II)-substrate complex, favoring radical intermediates .
Advanced: What strategies improve regioselectivity in remote C5 sulfonylation of N-(quinolin-8-yl)benzamide derivatives?
Methodological Answer:
Copper(II)-catalyzed radical coupling with sodium sulfinates achieves C5 sulfonylation. Key factors:
- Ligand design : Bidentate ligands (e.g., 1,10-phenanthroline) enhance Cu(II) coordination, directing sulfonyl radicals to the electron-deficient C5 position.
- Solvent effects : Acetonitrile stabilizes radical intermediates, improving yield (65–92%) vs. DMF or THF.
- Substrate scope : Electron-withdrawing groups (e.g., nitro at C5) further activate the site for sulfonylation .
Advanced: How can computational modeling predict the reactivity of this compound in biological systems?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model interactions with targets like PARP-1. The nitro group’s electron-withdrawing effect enhances binding affinity (ΔG ≈ -9.2 kcal/mol) by polarizing the benzamide carbonyl .
- MD simulations : GROMACS simulations (50 ns, explicit solvent) reveal conformational stability of the quinoline-benzamide scaffold in aqueous environments, critical for pharmacokinetic predictions .
Advanced: What experimental evidence resolves contradictions in reported biological activities of structurally similar benzamide derivatives?
Methodological Answer:
Contradictions arise from assay-specific conditions (e.g., cell line variability, concentration thresholds). For example:
- PARP-1 inhibition : IC₅₀ values vary 10-fold between HeLa (0.8 µM) and MCF-7 (8.5 µM) due to differential enzyme expression. Validate via Western blotting (PARP-1 cleavage) alongside enzymatic assays .
- Fluorescent probing : Confocal microscopy (λₑₓ = 405 nm, λₑₘ = 520 nm) confirms localization in lysosomes, but artifacts arise from pH-sensitive nitro group reduction. Control experiments with pH buffers (4.5–7.4) are critical .
Advanced: How can solvent choice influence the crystallization and stability of this compound?
Methodological Answer:
- Crystallization solvents : Ethanol/water (7:3 v/v) yields monoclinic crystals (space group P2₁/c) with Z′ = 1, while DMSO induces polymorphic forms. Monitor via powder XRD to avoid hydrate formation .
- Stability : The nitro group is susceptible to photodegradation. Store in amber vials under argon; TGA/DSC shows decomposition onset at 210°C .
Advanced: What methods mitigate hazardous byproducts during large-scale synthesis of this compound?
Methodological Answer:
- Green chemistry : Replace benzoyl chloride with benzoyl isocyanate to reduce HCl emissions.
- Waste treatment : Neutralize acidic byproducts with CaCO₃ before filtration.
- Process analytics : Online FTIR monitors nitro group reduction (peaks at 1520 cm⁻¹) to prevent explosive nitroso intermediates .
Advanced: How do steric and electronic effects govern the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Steric effects : The C8 benzamide group hinders Pd-catalyzed coupling at C2/C4. Use bulky ligands (e.g., XPhos) to access sterically congested sites.
- Electronic effects : The nitro group deactivates the quinoline ring, requiring electron-deficient catalysts (e.g., Pd(OAc)₂ with p-cymene) for Suzuki-Miyaura reactions .
Advanced: What are the limitations of current SAR studies on this compound derivatives?
Methodological Answer:
- Lack of in vivo data : Most studies focus on in vitro assays; optimize logP (2.5–3.5) via O-methylation of the benzamide to improve bioavailability.
- Off-target effects : Proteome-wide profiling (e.g., CETSA) identifies unintended kinase inhibition (e.g., JAK2). Counteract via rational scaffold modification (e.g., C5 sulfonamide substitution) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
